2-[3-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]propoxy]ethyl 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate
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Overview
Description
OARV-771 is a compound classified as a proteolysis-targeting chimera (PROTAC) and is specifically designed to degrade bromodomain and extra-terminal domain (BET) proteins. BET proteins, including BRD2, BRD3, and BRD4, play a crucial role in regulating gene transcription by recognizing acetylated lysine residues on histone tails. OARV-771 is a potent BET degrader with improved cell permeability, making it a valuable tool in scientific research and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OARV-771 involves the conjugation of a ligand for the BET proteins with a ligand for the von Hippel-Lindau (VHL) protein, which is an E3 ubiquitin ligase. The synthetic route typically includes the following steps:
Synthesis of the BET ligand: This involves the preparation of a small molecule that can specifically bind to the BET proteins.
Synthesis of the VHL ligand: This involves the preparation of a molecule that can recruit the VHL protein.
Linker attachment: A linker molecule is used to connect the BET ligand and the VHL ligand, forming the final PROTAC molecule.
The reaction conditions for these steps often involve standard organic synthesis techniques, including condensation reactions, coupling reactions, and purification steps such as chromatography .
Industrial Production Methods
Industrial production of OARV-771 would involve scaling up the synthetic route described above. This would require optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) would be used for quality control and verification of the compound’s structure .
Chemical Reactions Analysis
Types of Reactions
OARV-771 undergoes several types of chemical reactions, including:
Binding to BET proteins: The BET ligand portion of OARV-771 binds to the bromodomains of BRD2, BRD3, and BRD4.
Recruitment of VHL protein: The VHL ligand portion of OARV-771 recruits the VHL protein, which is part of the ubiquitin-proteasome system.
Common Reagents and Conditions
The common reagents used in the synthesis of OARV-771 include:
- BET ligands
- VHL ligands
- Linker molecules
- Solvents such as dimethyl sulfoxide (DMSO)
The reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific pH levels to ensure the stability and reactivity of the intermediates .
Major Products Formed
The major product formed from the reactions involving OARV-771 is the degradation of BET proteins. This leads to the reduction of BET protein levels in cells, which can have downstream effects on gene transcription and cellular processes .
Scientific Research Applications
OARV-771 has a wide range of scientific research applications, including:
Cancer research: OARV-771 has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent for various types of cancer, including hepatocellular carcinoma and castration-resistant prostate cancer
Epigenetics: As a BET degrader, OARV-771 is used to study the role of BET proteins in gene regulation and epigenetic modifications.
Mechanism of Action
OARV-771 exerts its effects through the following mechanism:
Ubiquitination and degradation: The recruitment of the VHL protein leads to the ubiquitination of the BET proteins, marking them for degradation by the proteasome.
Reduction of BET protein levels: The degradation of BET proteins results in reduced levels of these proteins in cells, leading to changes in gene transcription and cellular processes
Comparison with Similar Compounds
OARV-771 is unique among BET degraders due to its improved cell permeability and potent activity. Similar compounds include:
ARV-825: Another PROTAC BET degrader with similar mechanisms but different linker and ligand structures.
MZ1: A BET degrader with a different ligand for the BET proteins and a different linker structure.
dBET1: A BET degrader with a different ligand for the VHL protein and a different linker structure.
Compared to these compounds, OARV-771 has shown improved efficacy in cellular models and better cell permeability, making it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C49H59ClN8O8S2 |
---|---|
Molecular Weight |
987.6 g/mol |
IUPAC Name |
2-[3-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]propoxy]ethyl 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate |
InChI |
InChI=1S/C49H59ClN8O8S2/c1-27-30(4)68-48-41(27)42(33-14-16-35(50)17-15-33)53-37(45-56-55-31(5)58(45)48)23-40(61)66-21-20-64-18-9-19-65-25-39(60)54-44(49(6,7)8)47(63)57-24-36(59)22-38(57)46(62)52-28(2)32-10-12-34(13-11-32)43-29(3)51-26-67-43/h10-17,26,28,36-38,44,59H,9,18-25H2,1-8H3,(H,52,62)(H,54,60)/t28-,36+,37-,38-,44+/m0/s1 |
InChI Key |
CWTFXHWWWKKEQI-QQRWPDCKSA-N |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)OCCOCCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)N[C@@H](C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OCCOCCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NC(C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C |
Origin of Product |
United States |
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